
Benzenesulfonate
Overview
Description
Benzenesulfonate is the simplest of the class of benzenesulfonates, in which the benzene nucleus carries no other substituents. It is a conjugate base of a benzenesulfonic acid.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing benzenesulfonate derivatives?
this compound derivatives are typically synthesized via sulfonation or sulfonylation reactions. For example:
- Benzenesulfonamides : React benzenesulfonyl chloride with amines (e.g., aniline) in dichloromethane using a base like triethylamine to neutralize HCl byproducts .
- Sodium this compound : Produced by neutralizing benzenesulfonic acid with sodium hydroxide, often requiring careful pH control to ensure purity .
Key Reaction Parameters :
Reaction Type | Solvent | Base/Catalyst | Temperature | Yield Range |
---|---|---|---|---|
Sulfonylation of amines | DCM/THF | Triethylamine | 0–25°C | 60–85% |
Neutralization | Water/ethanol | NaOH | RT | >90% |
Q. Which analytical techniques are commonly used for characterizing this compound compounds?
- Chromatography : UPLC/UV-MS with ACQUITY BEH C18 columns (1.7 µm, 2.1 × 50 mm) and mobile phases like acetonitrile/water (45:55) for separating esters (e.g., methyl this compound) .
- Mass Spectrometry : ESI+ mode with Single Ion Recording (SIR) enhances sensitivity for trace analysis .
- Structural Confirmation : NMR (¹H/¹³C) and FT-IR validate sulfonate group presence and purity (>97% by GC) .
Q. What safety precautions are essential when handling benzenesulfonyl chloride in laboratory settings?
- Personal Protective Equipment (PPE) : Chemical-resistant gloves (JIS T 8116), goggles (JIS T 8147), and lab coats .
- First Aid :
- Skin contact : Wash immediately with soap/water for 15+ minutes .
- Eye exposure : Rinse with water for 15 minutes; seek medical attention .
- Hydrolysis Risk : Avoid aqueous solutions for methyl this compound due to slow hydrolysis; prepare fresh standards .
Advanced Research Questions
Q. How can researchers optimize chromatographic conditions to resolve co-eluting this compound esters in complex mixtures?
- Method Scouting : Test columns (C18, phenyl, HILIC) and gradient elution (e.g., 5–95% acetonitrile in 5 min) to improve resolution .
- Internal Standards : Use methyl p-toluenesulfonate (1.2 mg/mL in acetonitrile) to normalize retention time shifts .
- Detector Optimization : Adjust cone gas flow (50 L/hr) and desolvation temperature (350°C) to enhance MS sensitivity .
Data Contradiction Example :
Discrepancies in retention times may arise from column aging or mobile phase pH variations. System suitability tests (e.g., USP tailing factor <2) are critical .
Q. What strategies are effective in addressing discrepancies in reported reaction yields for benzenesulfonamide derivatives?
- Parameter Control : Monitor reaction stoichiometry (1:1.2 molar ratio of sulfonyl chloride:amine) and exclude moisture to prevent side reactions .
- Purity Analysis : Use UPLC-PDA to detect unreacted starting materials; yields <70% may require column chromatography .
- Literature Comparison : Cross-reference synthetic conditions (solvent, catalyst) from peer-reviewed protocols to identify outliers .
Q. How do structural modifications in this compound derivatives influence their reactivity and analytical detection?
- Electron-Withdrawing Groups (e.g., -CF₃): Increase sulfonate ester stability but reduce solubility in polar solvents .
- Alkyl Chain Length : Longer chains (e.g., tetradecyl) enhance surfactant properties but complicate MS detection due to increased hydrophobicity .
Example Structural Effects :
Derivative | Reactivity Change | Analytical Challenge |
---|---|---|
Perfluorinated sulfonates | Resistance to hydrolysis | Requires high-resolution MS |
N-Cyclohexyl sulfonamide | Steric hindrance | Prolonged retention in HPLC |
Properties
CAS No. |
3198-32-1 |
---|---|
Molecular Formula |
C6H5O3S- |
Molecular Weight |
157.17 g/mol |
IUPAC Name |
benzenesulfonate |
InChI |
InChI=1S/C6H6O3S/c7-10(8,9)6-4-2-1-3-5-6/h1-5H,(H,7,8,9)/p-1 |
InChI Key |
SRSXLGNVWSONIS-UHFFFAOYSA-M |
SMILES |
C1=CC=C(C=C1)S(=O)(=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)[O-] |
Key on ui other cas no. |
3198-32-1 |
Synonyms |
enzenesulfonate benzenesulfonic acid benzenesulfonic acid hexahydrate, zinc salt, benzenesulfonic acid, ammonium salt benzenesulfonic acid, calcium salt benzenesulfonic acid, iron (+3) salt benzenesulfonic acid, magnesium salt benzenesulfonic acid, potassium salt benzenesulfonic acid, sodium salt benzenesulfonic acid, zinc salt sodium benzenesulfonate sodium benzenesulphonate |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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